molecular formula C11H17NO B1342087 2-(2,4-Dimethylphenoxy)-N-methylethanamine CAS No. 91339-51-4

2-(2,4-Dimethylphenoxy)-N-methylethanamine

Cat. No. B1342087
CAS RN: 91339-51-4
M. Wt: 179.26 g/mol
InChI Key: VKPQWPROAMZZCA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-N-methylethanamine (2,4-DMPEA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid phenethylamine, which has been studied extensively in the past. 2,4-DMPEA has a range of biochemical and physiological effects and is used as a research tool in many areas of science, including pharmacology, toxicology, and neuroscience.

Scientific Research Applications

Analytical Detection and Quantification

  • The development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of N-benzyl phenethylamines derivatives in cases of intoxication highlights the importance of analytical techniques in identifying and measuring novel psychoactive substances in biological specimens (Poklis et al., 2014).

Synthetic Chemistry Applications

  • Research into the deracemization of mexiletine, which involves the chiral, orally effective antiarrhythmic agent 1-(2,6-dimethylphenoxy)-2-propanamine, shows the application of omega-transaminases for achieving high enantiomeric excesses and conversions in synthesizing chiral amines (Koszelewski et al., 2009).

Environmental Applications

  • The electrochemical degradation studies of dimethylphenol isomers, including 2,4-DMP, provide insight into the kinetics, intermediates, and degradation pathways of environmental contaminants, offering a foundation for developing effective methods to address pollution (Zhou et al., 2021).

Pharmacological and Biochemical Studies

  • The synthesis and evaluation of molecules bearing the 2,4-dimethylphenoxy group for their antibacterial and lipoxygenase inhibitory activity demonstrate the potential for developing new therapeutic agents targeting specific bacterial strains and inflammatory pathways (Rasool et al., 2016).

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-5-11(10(2)8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPQWPROAMZZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602555
Record name 2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)-N-methylethanamine

CAS RN

91339-51-4
Record name 2-(2,4-Dimethylphenoxy)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91339-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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